Regioisomeric Differentiation: Ortho-OCF3 vs. Para-OCF3 Substitution in Benzene-1,2-diamine
The 3-(ortho)-trifluoromethoxy isomer (CAS 113638-49-6) exhibits a measurable melting point of 45-47 °C and exists as a low-melting solid at ambient temperature . In contrast, the 4-(para)-trifluoromethoxy isomer (CAS 658-89-9) is typically supplied as a liquid or semi-solid with a boiling point reported at 106-108 °C at 5 Torr, and no distinct melting point is specified in commercial datasheets . This physical state divergence directly impacts handling protocols, weighing accuracy, and storage requirements in a laboratory or pilot-scale setting. Furthermore, the ortho arrangement positions the -OCF3 group in direct electronic and steric proximity to the adjacent amino group, a factor that is absent in the para isomer and that influences nucleophilicity and subsequent cyclocondensation pathways [1].
| Evidence Dimension | Physical state and melting behavior |
|---|---|
| Target Compound Data | Melting point: 45-47 °C; low-melting solid |
| Comparator Or Baseline | 4-(Trifluoromethoxy)benzene-1,2-diamine (CAS 658-89-9): Liquid/semi-solid; no melting point reported; boiling point 106-108 °C/5 Torr |
| Quantified Difference | Solid vs. liquid at room temperature; >60 °C difference in phase transition behavior |
| Conditions | Ambient pressure; vendor-reported analytical data |
Why This Matters
Solid-state handling and precise gravimetric dispensing are critical for reproducible synthetic operations, making the 3-isomer preferable for applications requiring accurate stoichiometry without the need for solvent-assisted transfer.
- [1] Castagnetti, E., Schlosser, M. The trifluoromethoxy group: a long-range electron-withdrawing substituent. Chemistry - A European Journal, 2002, 8, 2336-2340. View Source
